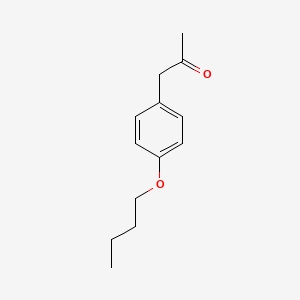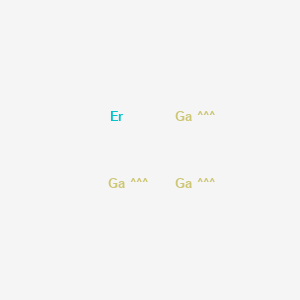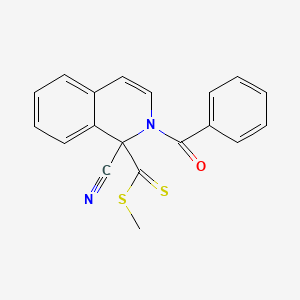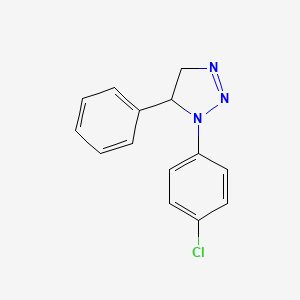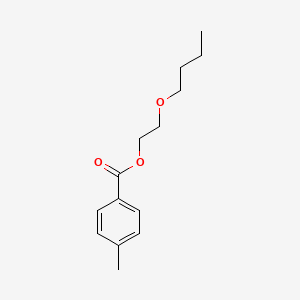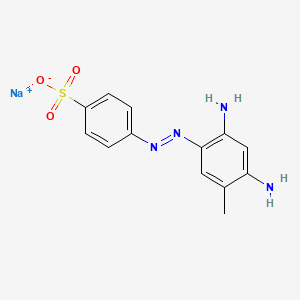![molecular formula C16H14Cl3NO2 B14729689 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene CAS No. 5330-46-1](/img/structure/B14729689.png)
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two chlorine atoms on the benzene ring, a nitro group, and a 4-chlorophenyl group attached to a butyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene typically involves multiple steps:
Nitration: The initial step involves the nitration of 1,2-dichlorobenzene to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Friedel-Crafts Alkylation: The nitrated product undergoes Friedel-Crafts alkylation with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-aminobutyl]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
科学的研究の応用
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Lacks the 4-chlorophenyl and butyl groups.
4-Chlorophenyl-2-nitrobutane: Lacks the dichlorobenzene ring.
1,2-Dichloro-4-[1-(4-chlorophenyl)ethyl]benzene: Similar structure but with an ethyl group instead of a nitrobutyl group.
Uniqueness
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
5330-46-1 |
|---|---|
分子式 |
C16H14Cl3NO2 |
分子量 |
358.6 g/mol |
IUPAC名 |
1,2-dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene |
InChI |
InChI=1S/C16H14Cl3NO2/c1-2-15(20(21)22)16(10-3-6-12(17)7-4-10)11-5-8-13(18)14(19)9-11/h3-9,15-16H,2H2,1H3 |
InChIキー |
FYMLWUOEFLJYOV-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


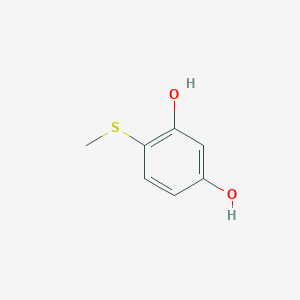
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)

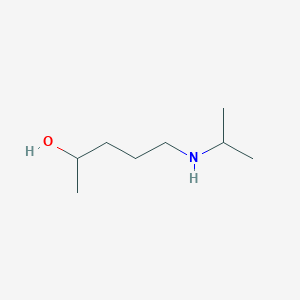
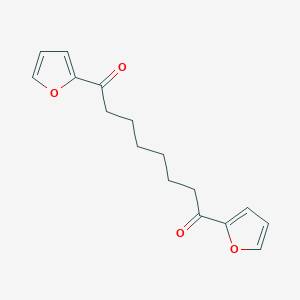
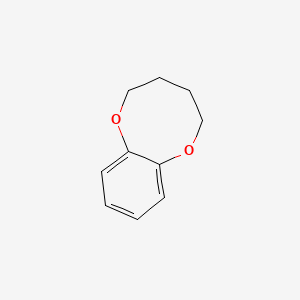
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)
